1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride
Overview
Description
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride is a synthetic organic compound featuring a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under acidic conditions. For instance, thiourea reacts with 2-chloroacetyl chloride to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. The use of automated reactors and purification systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Condensation Reactions: The amino group can engage in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, or primary amines in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution Products: Depending on the nucleophile, products can include thioethers, amines, or ethers.
Oxidation Products: Oxidized derivatives of the thiazole ring.
Condensation Products: Imines or Schiff bases formed from the reaction with carbonyl compounds.
Scientific Research Applications
1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride involves its interaction with biological targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity. The amino and chloro groups may enhance binding affinity and specificity, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
2-Aminothiazole: Shares the thiazole ring but lacks the chloroethanone moiety.
4-Chlorothiazole: Contains a chlorine atom on the thiazole ring but lacks the amino group.
Thiazole-4-carboxylic acid: Features a carboxyl group instead of the chloroethanone moiety.
Uniqueness: 1-(2-Amino-1,3-thiazol-4-yl)-2-chloroethan-1-one hydrochloride is unique due to the combination of the amino group, thiazole ring, and chloroethanone moiety, which confer distinct chemical reactivity and biological activity compared to other thiazole derivatives.
Properties
IUPAC Name |
1-(2-amino-1,3-thiazol-4-yl)-2-chloroethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2OS.ClH/c6-1-4(9)3-2-10-5(7)8-3;/h2H,1H2,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCALHAPSZHYYIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=O)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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